molecular formula C20H17NO6S2 B5577698 3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid

3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid

Cat. No.: B5577698
M. Wt: 431.5 g/mol
InChI Key: YCTSZLPKRQVAJX-UHFFFAOYSA-N
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Description

3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid typically involves the following steps:

    Electrophilic Aromatic Substitution:

    Amidation: The next step involves the formation of an amide bond between the benzenesulfonyl group and the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzenesulfonamides.

Mechanism of Action

The mechanism of action of 3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to disrupted cellular metabolism and apoptosis . The compound interacts with the active site of the enzyme, blocking its activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid is unique due to its specific structural configuration, which provides enhanced selectivity and potency in enzyme inhibition compared to other similar compounds. Its ability to selectively target carbonic anhydrase IX makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name

3-[[5-(benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S2/c1-14-10-11-18(28(24,25)17-8-3-2-4-9-17)13-19(14)29(26,27)21-16-7-5-6-15(12-16)20(22)23/h2-13,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTSZLPKRQVAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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